(6-methoxypyrimidin-4-yl)methanol
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Overview
Description
(6-methoxypyrimidin-4-yl)methanol: is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a methoxy group at the 6th position and a hydroxymethyl group at the 4th position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (6-methoxypyrimidin-4-yl)methanol typically involves the reaction of 6-methoxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the 4th position of the pyrimidine ring .
Industrial Production Methods: the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-methoxypyrimidin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: : (6-methoxypyrimidin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pyrimidine derivatives .
Biology: : In biological research, the compound is used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins .
Medicine: Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties .
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (6-methoxypyrimidin-4-yl)methanol is not well-documented. as a pyrimidine derivative, it is likely to interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The compound may act as a competitive inhibitor or as a substrate for enzymatic reactions involving pyrimidine metabolism .
Comparison with Similar Compounds
Similar Compounds
4-hydroxypyrimidine: Similar structure but lacks the methoxy group at the 6th position.
6-methylpyrimidine: Similar structure but has a methyl group instead of a methoxy group at the 6th position.
4-methoxypyrimidine: Similar structure but has the methoxy group at the 4th position instead of the 6th position.
Uniqueness: : (6-methoxypyrimidin-4-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the pyrimidine ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1877642-89-1 |
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Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
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